1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine
Overview
Description
1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H8F3N3O This compound is characterized by the presence of a trifluoroethoxy group attached to a pyrazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with 2,2,2-trifluoroethanol in the presence of a suitable base and a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The general reaction scheme can be represented as follows:
1H-pyrazol-4-amine+2,2,2-trifluoroethanolBase, Coupling Agentthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Scientific Research Applications
1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 2-[(2,2,2-trifluoroethoxy)methyl]oxirane
- Bis(2,2,2-trifluoroethoxy)methane
Comparison: 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine is unique due to the presence of both a pyrazole ring and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds. The trifluoroethoxy group contributes to its high lipophilicity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O/c7-6(8,9)3-13-4-12-2-5(10)1-11-12/h1-2H,3-4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXCDHCKPVOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1COCC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218162 | |
Record name | 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-33-7 | |
Record name | 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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